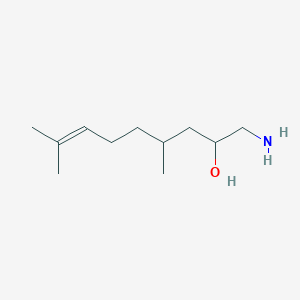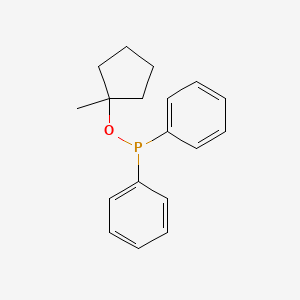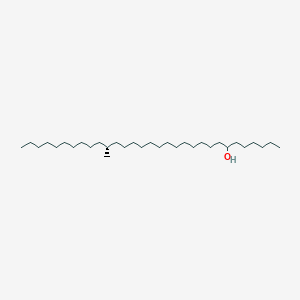
trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with difluoro, methoxy, and cyclohexyl groups, making it a molecule of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzene ring.
Methoxylation: Substitution of a methoxy group at the 1 position.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the benzene ring.
Substitution: The methoxy and cyclohexyl groups may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: De-fluorinated benzenes, cyclohexyl derivatives.
Substitution Products: Various substituted benzenes depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
Medicine:
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism by which trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
2,3-Difluoro-1-methoxybenzene: Lacks the cyclohexyl and pentyl groups.
4-(4-Pentyl-cyclohexyl)-benzene: Lacks the difluoro and methoxy groups.
2,3-Difluoro-4-(4-pentyl-cyclohexyl)-benzene: Lacks the methoxy group.
Uniqueness: Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is unique due to the combination of its substituents, which may confer specific physical, chemical, or biological properties not found in similar compounds.
Properties
CAS No. |
609779-53-5 |
|---|---|
Molecular Formula |
C18H26F2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,3-difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
InChI Key |
CZAXFMSQELIWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)



![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
